molecular formula C10H7Cl2NO5 B1333049 1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-12-2

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No. B1333049
M. Wt: 292.07 g/mol
InChI Key: TZRNYIDMYLABGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, also known as 1-ethanone-1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl) (EDDN) is a synthetic compound of interest to researchers in the field of organic chemistry. EDDN is a stable, colorless crystalline solid that is soluble in organic solvents and has a melting point of 64-65 °C. EDDN is an important building block for the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biofilm Inhibition : A study synthesized derivatives related to 1,4-benzodioxin and found that some exhibited inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).

  • Antimicrobial and Anticancer Properties : Another research synthesized 1,4-benzodioxin-based derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds were identified as effective antimicrobial agents and potent anticancer agents against specific cancer cell lines (Verma et al., 2015).

  • Antibacterial and Enzyme Inhibition : A study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and found them to be potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

  • Synthesis and Anticonvulsant Activity : Research on derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid indicated potential anticonvulsant activities, offering insights into novel therapeutic applications (Arustamyan et al., 2019).

  • Antibacterial and Anti-inflammatory Activity : Synthesized compounds based on 1,4-benzodioxin exhibited antibacterial and anti-inflammatory activities, suggesting their utility as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • Synthesis and Reduction of Ethanones : Studies on the synthesis and reduction of ethanones, including those related to 1,4-benzodioxin, explored novel pathways for creating various derivatives with potential biological activities (Kwiecień & Szychowska, 2006).

  • Dual Antidepressant Action : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine showed dual action at serotonin receptors and serotonin transporter, highlighting their potential as new antidepressants (Silanes et al., 2004).

properties

IUPAC Name

1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNYIDMYLABGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377096
Record name 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

CAS RN

166816-12-2
Record name 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5',6'-Dichloro-2',3'-ethylenedioxyacetophenone (8.5 g, 0.0344 miol) was added in portions to 34.5 mL of stirring fuming nitric acid at a rate such that the temperature of the reaction mixture remained below 10° C. The mixture was stirred for an additional 10 minutes at 5 C. and then poured onto 250 g of crushed ice giving yellow precipitate. The precipitate was isolated by filtration and washed with water. Drying gave 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone (8.9 g, 0.0341 mol), m.p. 181°-182° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.